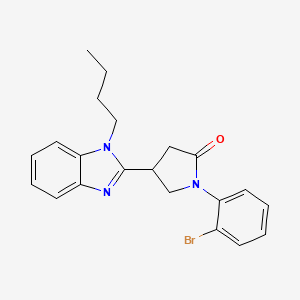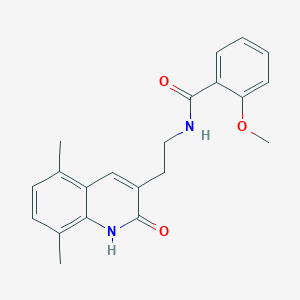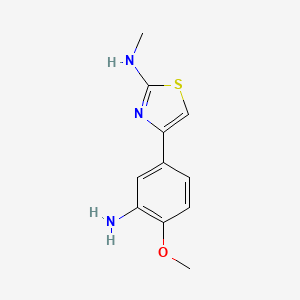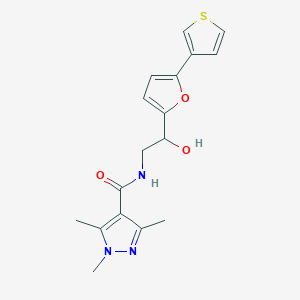![molecular formula C14H7BrF3NS B2947612 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477867-11-1](/img/structure/B2947612.png)
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile (2-BPS-TFMB) is a novel compound with potential applications in a variety of areas, including scientific research, pharmaceuticals, and drug development. This compound has unique properties that make it attractive for a variety of uses, and its versatility has made it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has a variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and dynamics of biological membranes. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and dynamics of DNA. In addition, this compound has been used in studies of the structure and function of lipids, as well as in studies of the structure and dynamics of carbohydrates.
Wirkmechanismus
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several mechanisms of action. It can interact with proteins and other biomolecules to modulate their activity. It can also interact with DNA to modulate its structure and function. In addition, this compound can interact with lipids and carbohydrates to modulate their structure and dynamics.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins, enzymes, DNA, lipids, and carbohydrates. It has also been shown to modulate the structure and dynamics of proteins, enzymes, DNA, lipids, and carbohydrates. In addition, this compound has been shown to modulate the expression of genes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several advantages for lab experiments. It is a relatively stable compound, and it is easy to prepare and store. In addition, it is relatively non-toxic and non-irritating, making it safe to handle and use. However, this compound is relatively expensive and may not be suitable for large-scale production. In addition, it may be difficult to obtain in some areas.
Zukünftige Richtungen
There are several potential future directions for 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and technologies. In addition, it could be used in the development of new diagnostic methods and treatments for a variety of diseases and conditions. Finally, it could be used in the development of new methods for studying the structure and function of proteins, enzymes, DNA, lipids, and carbohydrates.
Synthesemethoden
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can be synthesized by a variety of methods. One method involves the reaction of 4-bromophenylsulfanyl chloride with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to form the desired compound. This method is simple and efficient, and it is suitable for large-scale production of this compound.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSFCFOIMJPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)



![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)
![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)

![tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B2947547.png)


![N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2947550.png)
